molecular formula C8H15NO2 B2815928 methyl (1S,3S)-3-aminocyclohexane-1-carboxylate CAS No. 1461869-65-7

methyl (1S,3S)-3-aminocyclohexane-1-carboxylate

Cat. No. B2815928
CAS RN: 1461869-65-7
M. Wt: 157.213
InChI Key: ZMMITUCIAZVHCG-BQBZGAKWSA-N
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Description

Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate is a type of organic compound. It likely contains a cyclohexane ring, which is a six-membered ring with single bonds, an amine group (-NH2), and a carboxylate ester group (-COOCH3). The (1S,3S) notation indicates the configuration of the chiral centers in the molecule .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as nucleophilic substitution or addition, and the formation of the cyclohexane ring could potentially involve a cyclization reaction .


Molecular Structure Analysis

The molecule likely has a three-dimensional structure due to the presence of chiral centers. The configuration of these centers (1S,3S) will affect the overall shape of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the amine group might participate in acid-base reactions, and the ester group could undergo hydrolysis or other nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar groups like the amine and ester could influence its solubility in different solvents .

Scientific Research Applications

Antifibrinolytic Activity

"Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate" is related to compounds studied for their antifibrinolytic activity. For instance, AMCA (an isomer of p-aminomethyl cyclohexane carboxylic acid) has been found to be a potent inhibitor of plasminogen activation, making it effective in stopping bleeding caused by general or local fibrinolysis without affecting the coagulation mechanism significantly (Andersson et al., 2009). This study underscores the potential of such compounds in clinical applications related to bleeding and fibrinolytic disorders.

Environmental Health and Toxicology

Compounds structurally related to "methyl (1S,3S)-3-aminocyclohexane-1-carboxylate" have been evaluated in environmental health studies. For example, research on persistent organic pollutants (POPs) and their impact on DNA methylation patterns in Inuit populations reveals that exposure to these chemicals is inversely associated with global DNA methylation levels, suggesting a potential mechanism through which environmental pollutants could influence disease risk (Rusiecki et al., 2008).

Anxiolytic Properties

1-Aminocyclopropanecarboxylic acid, a compound with structural similarities to "methyl (1S,3S)-3-aminocyclohexane-1-carboxylate," has been explored for its anxiolytic properties through action on strychnine-insensitive glycine receptors of the N-methyl-D-aspartate receptor complex (Trullás et al., 1989). This indicates a potential for therapeutic use in anxiety disorders.

Repellent Efficacy

Research on arthropod repellent efficacy has led to the synthesis of new chiral piperidine analogs, like SS220, compared with Deet and Bayrepel against Aedes aegypti and Anopheles stephensi mosquitoes (Klun et al., 2003). Such studies highlight the application of cyclohexane derivatives in developing effective repellents for disease vector control.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with the compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research could focus on exploring potential applications of the compound, optimizing its synthesis, and investigating its mechanism of action. Additionally, studies could be conducted to assess its safety and environmental impact .

properties

IUPAC Name

methyl (1S,3S)-3-aminocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMITUCIAZVHCG-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1S,3S)-3-aminocyclohexane-1-carboxylate

Synthesis routes and methods

Procedure details

In a flask, methyl 3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (5.13 g, 19.94 nmol) in 1,4-dioxane (15 ml) was reacted with hydrochloric acid in dioxane (4M) (15 mL). Methanol (2 mL) was added to aid in solubility. The reaction was stirred at room temperature for 1 hour. Upon completion the reaction was concentrated, and the crude (3.86 g) was progressed to the next step without further purification.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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